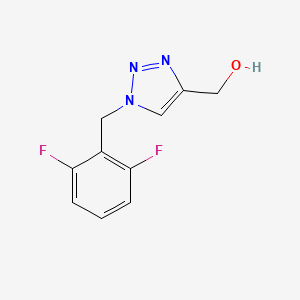
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound that is structurally similar to the antiepileptic drug Rufinamide . It contains a 1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-difluorobenzyl azide and propiolic acid in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid . The carboxylic acid group is then esterified to form the final product .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring attached to a 2,6-difluorobenzyl group and a methanol group . The presence of the fluorine atoms and the triazole ring may contribute to its potential biological activity.
Scientific Research Applications
Click Chemistry Applications : A related compound, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM), has been found to significantly enhance the rate of copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are a cornerstone of 'click chemistry'. This reaction is known for its efficiency and versatility in creating diverse 1,4-disubstituted 1,2,3-triazoles under mild conditions (Tale et al., 2015).
Synthesis of Rufinamide : A novel, environmentally friendly synthesis method for the antiepileptic drug Rufinamide, which structurally includes 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, has been developed. This method involves a one-pot, solventless, metal-free catalytic process, highlighting a more sustainable approach to pharmaceutical synthesis (Bonacorso et al., 2015).
Antimicrobial Applications : A series of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Corrosion Inhibition : Similar triazole derivatives have been studied as corrosion inhibitors for metals in acidic environments. These compounds effectively prevent corrosion, likely due to their ability to adsorb on metal surfaces, protecting them from acidic attack (Ma et al., 2017).
Mechanism of Action
Target of Action
There is some evidence that it can modulate the gating of voltage-gated sodium channels , a common target for antiepileptic drugs .
Mode of Action
The mode of action of (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves stabilization of the inactive state of sodium channels . This action adequately closes the ion channels, reducing neuronal excitability .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its log P value suggests moderate lipophilicity, which may influence its distribution in the body .
Result of Action
The result of the action of this compound is a reduction in neuronal excitability . This could potentially lead to a decrease in the frequency and severity of seizures, making it a potential candidate for the treatment of conditions like epilepsy.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by pH and temperature Its efficacy could be influenced by the presence of other drugs that affect the same targets or pathways
properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZISOAFWTODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



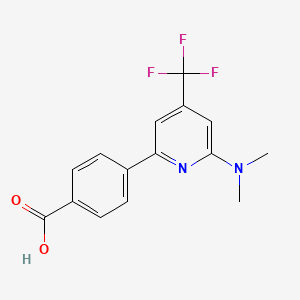

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)


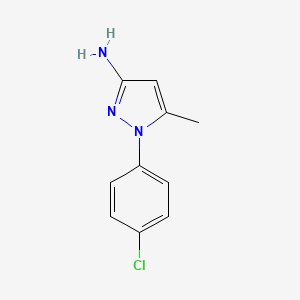
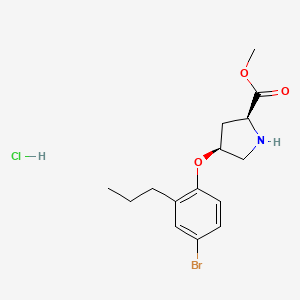

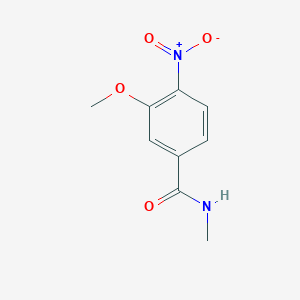
![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)
